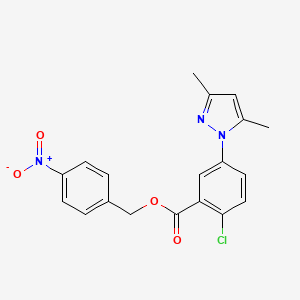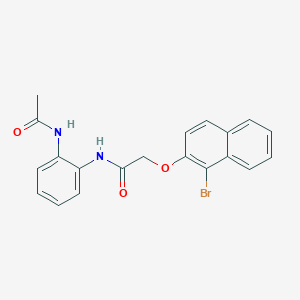![molecular formula C20H24O6S2 B3629176 4-(isopropylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3629176.png)
4-(isopropylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate
Overview
Description
4-(Isopropylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate is an organic compound characterized by the presence of sulfonyl groups attached to both benzyl and propanoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylsulfonylbenzyl chloride and 3-(4-methylphenyl)sulfonylpropanoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.
Coupling Reaction: The 4-isopropylsulfonylbenzyl chloride is reacted with 3-(4-methylphenyl)sulfonylpropanoic acid under reflux conditions to form the desired ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure.
Purification: Implementing purification techniques like recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further to sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl groups to sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzyl position, where the isopropylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(isopropylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may be explored for its potential biological activities. The presence of sulfonyl groups is known to enhance the solubility and bioavailability of drug molecules, making it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(isopropylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate depends on its application. In medicinal chemistry, it may interact with biological targets through its sulfonyl groups, which can form strong hydrogen bonds and ionic interactions with enzymes or receptors. The exact molecular targets and pathways would depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate
- 4-(Ethylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate
- 4-(Isopropylsulfonyl)benzyl 3-[(4-ethylphenyl)sulfonyl]propanoate
Uniqueness
4-(Isopropylsulfonyl)benzyl 3-[(4-methylphenyl)sulfonyl]propanoate is unique due to the specific combination of isopropylsulfonyl and methylphenylsulfonyl groups. This combination imparts distinct physicochemical properties, such as solubility and reactivity, which can be advantageous in certain synthetic and industrial applications.
Properties
IUPAC Name |
(4-propan-2-ylsulfonylphenyl)methyl 3-(4-methylphenyl)sulfonylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6S2/c1-15(2)28(24,25)19-10-6-17(7-11-19)14-26-20(21)12-13-27(22,23)18-8-4-16(3)5-9-18/h4-11,15H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVICRSPJWUOZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=CC=C(C=C2)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-furamide](/img/structure/B3629093.png)


![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3629125.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B3629129.png)

![N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B3629141.png)
![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(3-chlorophenyl)piperazine](/img/structure/B3629149.png)
![1-naphthylmethyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3629151.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(mesitylamino)-2-oxoethoxy]benzamide](/img/structure/B3629167.png)
![N-(2-acetamidophenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide](/img/structure/B3629174.png)
![methyl (4-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)acetate](/img/structure/B3629180.png)
![2-[3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3629187.png)
![2-{[5-(3-hydroxy-2-naphthyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3629188.png)
